molecular formula C18H17N5O4S B2860806 2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid CAS No. 878702-80-8

2-(2-((1-(3-methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid

カタログ番号: B2860806
CAS番号: 878702-80-8
分子量: 399.43
InChIキー: PULDBUUTEWNFLB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-((1-(3-Methoxyphenyl)-1H-tetrazol-5-yl)thio)acetamido)-3-methylbenzoic acid is a synthetic small molecule characterized by a tetrazole-thioacetamide scaffold conjugated to a 3-methylbenzoic acid moiety. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in oncology or antimicrobial research, though specific biological data remain unreported in the provided evidence.

特性

IUPAC Name

2-[[2-[1-(3-methoxyphenyl)tetrazol-5-yl]sulfanylacetyl]amino]-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N5O4S/c1-11-5-3-8-14(17(25)26)16(11)19-15(24)10-28-18-20-21-22-23(18)12-6-4-7-13(9-12)27-2/h3-9H,10H2,1-2H3,(H,19,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PULDBUUTEWNFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)O)NC(=O)CSC2=NN=NN2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Ethyl 2-[({[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate ()

  • Structure : Features a tetrazole ring substituted with 4-chlorophenyl and a thioacetamide linker connected to a tetrahydrobenzothiophene-carboxylate ester.
  • Key Differences: Substituent: 4-Chlorophenyl vs. 3-methoxyphenyl in the target compound. Core: Tetrahydrobenzothiophene-carboxylate ester vs. 3-methylbenzoic acid. The ester group in this compound may confer higher lipophilicity, whereas the carboxylic acid in the target compound improves aqueous solubility at physiological pH.
  • Synthesis : Utilizes PEG-400 and Bleaching Earth Clay catalysis, similar to methods for tetrazole derivatives in .

7β-[2-(2-Aminothiazol-4-yl)acetamido]-3-[[[1-(2-Dimethylaminoethyl)-1H-tetrazol-5-yl]thio]methyl]ceph-3-em-4-carboxylate (Cefotiam Derivatives, )

  • Structure : Cephalosporin antibiotics with a tetrazole-thioether side chain.
  • Key Differences: Backbone: β-lactam antibiotic core vs. benzoic acid in the target compound. This confers antibacterial activity via penicillin-binding protein inhibition. Substituents: 2-Dimethylaminoethyl on the tetrazole enhances solubility and bioavailability in cefotiam derivatives, whereas the target compound’s 3-methoxyphenyl may prioritize tissue penetration.
  • Activity : Cefotiam derivatives exhibit broad-spectrum antibacterial activity, while the target compound’s benzoic acid moiety suggests divergent mechanisms (e.g., apoptosis induction in cancer cells) .

Analogues with Heterocyclic-Thioacetamide Hybrids

N-(Tert-butyl)-4-(2-((5-Chlorobenzo[d]oxazol-2-yl)thio)acetamido)benzamide (Compound 12e, )

  • Structure : Benzoxazole-thioacetamide hybrid with a tert-butyl benzamide group.
  • Key Differences: Heterocycle: Benzoxazole vs. tetrazole. Benzoxazole’s oxygen and nitrogen atoms may alter electron distribution and binding affinity. Bioactivity: Demonstrated cytotoxicity against HepG2 cells (IC₅₀ = 8.2 µM) via BAX/Bcl-2 modulation .
  • Synthesis : Confirmed by IR, NMR, and MS, similar to tetrazole derivatives in .

2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]acetamide (Compound 9f, )

  • Structure : Triazole-thiazole-thioacetamide hybrid with a 3-methoxyphenyl group.
  • Key Differences :
    • Heterocycles : Triazole and thiazole vs. tetrazole. Triazole’s hydrogen-bonding capacity may improve target engagement.
    • Substituent : Shared 3-methoxyphenyl group with the target compound, suggesting similar pharmacokinetic profiles.
  • Data : Elemental analysis (C: 62.50%, H: 4.32%, N: 18.28%) aligns with theoretical values, indicating high purity .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。